dimethylsulfonioacetic acid

Osmoprotection Sulfonium betaine Sinorhizobium meliloti

Dimethylsulfonioacetic acid (2‑dimethylsulfonioacetate, DMSA; CAS 24220‑08‑4) is a low‑molecular‑weight sulfonium betaine that exists as a zwitterion at physiological pH. It is the conjugate base of (carboxymethyl)(dimethyl)sulfonium and belongs to the class of carboxylic acid salts.

Molecular Formula C4H9O2S+
Molecular Weight 121.18 g/mol
CAS No. 24220-08-4
Cat. No. B1212564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethylsulfonioacetic acid
CAS24220-08-4
Molecular FormulaC4H9O2S+
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESC[S+](C)CC(=O)O
InChIInChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3/p+1
InChIKeyPSBDWGZCVUAZQS-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylsulfonioacetic Acid (CAS 24220-08-4): Core Identity and Class Positioning for Procurement


Dimethylsulfonioacetic acid (2‑dimethylsulfonioacetate, DMSA; CAS 24220‑08‑4) is a low‑molecular‑weight sulfonium betaine that exists as a zwitterion at physiological pH. It is the conjugate base of (carboxymethyl)(dimethyl)sulfonium and belongs to the class of carboxylic acid salts [1]. DMSA occurs naturally as a secondary osmolyte in select marine algae and has been detected in 11 of 16 surveyed phytoplankton species, indicating a broader environmental distribution than historically assumed [2]. Unlike the more abundant dimethylsulfoniopropionate (DMSP) and the quaternary ammonium compound glycine betaine (GB), DMSA carries a dimethylsulfonium headgroup attached directly to an acetate backbone, which fundamentally alters its biological handling: transport, metabolism, and toxicity diverge sharply from its structural analogs in organism‑dependent and condition‑dependent manners [3]. This guide provides the quantitative, comparator‑grounded evidence required for scientific selection or procurement of DMSA over its closest in‑class candidates.

Sulfonium betaine probe with dimethylsulfonium–acetate backbone, distinct from DMSP and glycine betaine
Naturally occurring secondary osmolyte detected in 11 of 16 surveyed phytoplankton species
Zwitterionic at physiological pH; suited for osmolyte transport and microbial sulfur cycling studies

Why Generic Betaine or Sulfonium Osmolyte Substitution Fails for Dimethylsulfonioacetic Acid


DMSA cannot be interchanged with glycine betaine (GB) or dimethylsulfoniopropionate (DMSP) based solely on their shared classification as zwitterionic osmolytes. In wild‑type Sinorhizobium meliloti, DMSA is not osmoprotective and is highly toxic at concentrations as low as 1 mM, whereas GB and DMSP powerfully alleviate salt stress in the same strain [1]. Conversely, in Escherichia coli expressing the high‑affinity ProU transporter, DMSA, GB, and DMSP all confer osmoprotection at nanomolar levels, yet DMSA closely mirrors GB’s transport kinetics while DMSP exhibits a 21‑fold lower affinity for ProP [2]. Furthermore, marine bacteria catabolize DMSA to methanethiol (MeSH) rather than to dimethylsulfide (DMS), the dominant volatile product of DMSP degradation, and the co‑occurring zwitterion gonyol can inhibit DMSP‑utilizing enzymes without affecting DMSA metabolism in certain taxa [3]. These organism‑ and pathway‑specific dichotomies mean that a procurement decision predicated on “class‑level” osmoprotective or metabolic behavior will yield quantitatively and sometimes qualitatively wrong outcomes.

Generic Betaine Osmolytes (GB/DMSP)
Provide strong osmoprotection to Sinorhizobium meliloti under salt stress.
DMSA (This Product)
Not osmoprotective; instead inhibits growth at low concentrations in the same strain.
Generic Betaine Osmolytes (GB/DMSP)
ProP transporter affinity: GB exhibits high affinity while DMSP affinity is markedly lower.
DMSA (This Product)
ProP kinetics closely mimic GB, but ProU ranking differs from both GB and DMSP, affecting low‑concentration uptake experiments.
Generic Betaine Osmolytes (GB/DMSP)
DMSP catabolized to dimethylsulfide (DMS); gonyol inhibits this pathway.
DMSA (This Product)
Catabolized to methanethiol (MeSH), not DMS; gonyol does not block MeSH release, enabling distinct sulfur‑pathway studies.

Quantitative Comparative Evidence for Dimethylsulfonioacetic Acid Against Closest Analogs


Organism‑Dependent Osmoprotective Efficacy: DMSA vs. Glycine Betaine and DMSP in Sinorhizobium meliloti

In the wild‑type strain Sinorhizobium meliloti 102F34, DMSA failed to provide osmoprotection and instead exerted severe toxicity, while glycine betaine (GB) and DMSP were strongly osmoprotective. This represents a qualitative functional divergence that is not predicted by structural similarity alone [1].

Osmoprotection in S. meliloti
Head-to-head
DMSA (1 mM): no osmoprotection, growth inhibition.
GB/DMSP (1 mM): strong osmoprotection, restored growth under 0.5 M NaCl.
Not interchangeable as osmoprotectant in S. meliloti; serves as negative control instead.
Wild‑type S. meliloti 102F34, LAS medium, 0.5 M NaCl stress.
Osmoprotection Sulfonium betaine Sinorhizobium meliloti

Transporter Affinity and Kinetic Discrimination: ProP and ProU Uptake of DMSA vs. GB and DMSP in Escherichia coli

In Escherichia coli, DMSA and glycine betaine exhibit nearly identical affinities for the low‑affinity ProP transporter (Km ~50–55 μM), whereas DMSP shows a 21‑fold lower affinity (Km 1.13 mM). The high‑affinity ProU transporter similarly distinguishes between the three osmolytes: GB has the highest affinity (Km 5.5 μM), DMSA is intermediate (Km 9.5 μM), and DMSP is the lowest (Km 32 μM). This kinetic hierarchy has direct functional consequences at low, ecologically relevant osmolyte concentrations [1].

ProP/ProU Transporter Affinity
Head-to-head
ProP Km 55 μM · ProU Km 9.5 μM
GB‑like ProP kinetics; distinct ProU ranking
Mimics GB at low‑affinity transporter; enables competitive uptake studies without DMSP’s affinity gap.
Measured in E. coli strains expressing ProP or ProU, 0.3 M NaCl.
Osmolyte transport ProP/ProU Escherichia coli

Catabolic Fate and Volatile Sulfur Product Differentiation: DMSA vs. DMSP in Marine Bacteria

Marine bacteria metabolize DMSA and DMSP via distinct catabolic routes that yield different volatile sulfur species. DMSP is predominantly cleaved to dimethylsulfide (DMS, a climate‑cooling trace gas). DMSA, by contrast, is catabolized to methanethiol (MeSH). This divergence has been demonstrated in multiple bacterial isolates, and the pattern of volatile release is species‑specific: in Ruegeria pomeroyi, the co‑occurring zwitterion gonyol inhibits DMS production from DMSP but does not interfere with MeSH release from DMSA [1].

Volatile Sulfur Product
Reported
DMSA → methanethiol (MeSH)
DMSP → dimethylsulfide (DMS); gonyol blocks DMS but not MeSH.
Enables selective probing of MeSH pathway; resistant to gonyol‑mediated DMS inhibition.
Marine bacterial isolates; gonyol co‑addition experiments.
Sulfur cycling Volatile organic sulfur Marine bacteria

Natural Occurrence Breadth as a Selection Criterion: DMSA vs. Gonyol Across Phytoplankton Taxa

A survey of 16 phytoplankton species revealed that DMSA was detected in 11 species spanning multiple lineages, whereas gonyol was restricted to all tested haptophytes and dinoflagellates. This broader phylogenetic distribution positions DMSA as a more generalizable sulfonium probe for algal osmolyte studies, while gonyol serves as a lineage‑specific marker [1].

Phytoplankton Detection
Head-to-head
Detected in 11 of 16 species (69%)
vs. gonyol (lineage‑restricted)
Broader phylogenetic distribution supports use as cross‑taxon analytical standard.
HPLC‑MS survey of 16 cultured phytoplankton species.
Phytoplankton Zwitterion distribution Chemotaxonomy

Evidence‑Based Application Scenarios for Dimethylsulfonioacetic Acid Selection


Probing Osmolyte Transport Kinetics in Enterobacteria: DMSA as a High‑Affinity GB Mimic

In experiments characterizing ProP‑ or ProU‑mediated osmolyte uptake in Escherichia coli, Salmonella typhimurium, or Klebsiella pneumoniae, DMSA should be selected over DMSP when a sulfonium compound with glycine‑betaine‑like transport kinetics is required. The ProP Km of DMSA (55 μM) is within 10% of GB’s Km (50 μM), whereas DMSP’s ProP Km (1,130 μM) is 21‑fold higher, making DMSA the only sulfonium that accurately mirrors GB’s low‑affinity transport behavior [1]. This enables competitive uptake assays, ¹⁴C‑tracer studies, and transporter mutant phenotyping without the confounding factor of a large affinity gap.

Negative‑Control Osmoprotection Assays in Rhizobiaceae: Exploiting DMSA’s Organism‑Specific Toxicity

When screening candidate osmoprotectants in Sinorhizobium, Rhizobium, or Agrobacterium species, DMSA serves as an ideal negative control because it is actively transported and accumulated in an osmoregulated manner yet fails to relieve osmotic stress and instead causes a 7‑fold growth‑rate reduction at 1 mM [1]. This differentiates it from non‑transported solutes and allows dissection of transport‑competent but osmoprotectively inert phenotypes. Researchers can also use DMSA to select for or identify mutants impaired in the glycine betaine demethylation pathway, as DMSA toxicity is abolished in such genetic backgrounds [1].

Marine Sulfur Cycling Studies: Partitioning MeSH and DMS Emission Pathways

In microbial ecology or biogeochemistry investigations aiming to partition the contributions of methanethiol (MeSH) versus dimethylsulfide (DMS) to total volatile sulfur flux, DMSA is the substrate of choice for selectively stimulating MeSH production without generating DMS. Unlike DMSP, which yields DMS via lyase‑dependent cleavage, DMSA is demethylated to MeSH in multiple marine bacterial isolates. Moreover, the co‑addition of gonyol blocks DMSP‑derived DMS but not DMSA‑derived MeSH, enabling clean experimental separation of the two pathways in natural or synthetic communities [2].

Phytoplankton Metabolomics and Chemotaxonomic Standardization

For targeted LC‑MS or HPLC‑MS analysis of intracellular zwitterion pools in mixed phytoplankton assemblages, pure DMSA should be included as a quantitative standard because it occurs in 69% of surveyed species across multiple algal lineages, exceeding the taxonomic breadth of gonyol and approaching the ubiquity of DMSP [2]. Its distinct mass (m/z 121 for protonated DMS‑Ac) and retention time relative to DMSP (m/z 135) allow for unambiguous chromatographic resolution, and deuterated D₆‑DMS‑Ac is available as an isotope‑labeled internal standard for precise quantification [2].

Application
Selection Property
Validation Focus
Osmolyte transport kinetics in Enterobacteria
ProP kinetic profile mimics glycine betaine
Transporter mutant phenotyping and competitive uptake assays
Negative‑control osmoprotection assays in Rhizobiaceae
Organism‑specific growth inhibition at low concentration
Transport‑competent but non‑osmoprotective control
Marine sulfur cycling pathway partitioning
Methanethiol‑specific catabolism
Separation of MeSH and DMS emission pathways
Phytoplankton metabolomics standardization
Broad phylogenetic occurrence across algal lineages
Quantitative LC‑MS with isotope‑labeled internal standard
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